molecular formula C15H16N2O5S B5763514 4-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide

4-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide

Cat. No.: B5763514
M. Wt: 336.4 g/mol
InChI Key: GDWJGPCVGCFBDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide is a chemical compound with the molecular formula C14H14N2O5S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include continuous flow reactors and batch reactors, which allow for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

4-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups on the aromatic ring enhances its reactivity and potential biological activities compared to similar compounds .

Properties

IUPAC Name

4-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-10-4-5-12(17(18)19)9-14(10)16-23(20,21)13-6-7-15(22-3)11(2)8-13/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWJGPCVGCFBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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